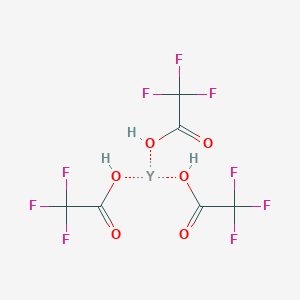
Yttrium trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yttrium trifluoroacetate is a useful research compound. Its molecular formula is C6H3F9O6Y and its molecular weight is 430.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Functional Materials
Yttrium Oxyfluoride (YOF) Synthesis
Yttrium trifluoroacetate serves as a precursor for synthesizing yttrium oxyfluoride (YOF), which is utilized in optical materials and solar cell applications. The synthesis process involves hydrothermal and pyrolysis methods, where Y(TFA)₃ decomposes to form YOF at elevated temperatures. The crystalline structure of YOF exhibits low phonon energy, making it suitable for photonic applications due to reduced multiphoton quenching effects .
Table 1: Synthesis Conditions for YOF from Y(TFA)₃
| Method | Temperature (°C) | Resulting Phase |
|---|---|---|
| Hydrothermal | 700 | Amorphous YF₃ |
| Hydrothermal | 900 | Rhombohedral YOF |
| Pyrolysis | 700 | Orthorhombic YF₃ |
| Pyrolysis | 900 | Pure YOF |
Thermal Decomposition Studies
This compound undergoes thermal decomposition, which has been extensively studied to understand its behavior under varying conditions. The decomposition process involves the release of trifluoroacetic acid and the formation of yttria (Y₂O₃) and yttrium fluoride (YF₃). This reaction pathway is crucial for developing advanced materials with specific properties.
Case Study: Thermal Analysis of Y(TFA)₃ Thin Films
In a study examining the thermal decomposition of this compound thin films, it was found that the films exhibited a lower temperature for the formation of yttria compared to bulk powders. This suggests that thin film deposition techniques could be optimized for producing high-purity yttria at lower energy costs .
Table 2: Thermal Decomposition Temperatures
| Material | Initial Decomposition Temp (°C) | Final Product |
|---|---|---|
| Y(TFA)₃ Powder | ~350 | YF₃ |
| Y(TFA)₃ Thin Film | ~200 | Y₂O₃ |
Applications in Superconductors
This compound is critical in the chemical solution deposition (CSD) methods used to synthesize high-temperature superconductors like YBa₂Cu₃O₇-δ (YBCO). The compound's hygroscopic nature necessitates careful handling to maintain stability during processing. Studies have shown that using Y(TFA)₃ as a precursor allows for better control over the stoichiometry of the resulting superconducting films, enhancing their electrical properties .
Characterization Techniques
The characterization of materials derived from this compound typically employs techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and infrared spectroscopy (IR). These techniques help elucidate the structural and morphological properties of the synthesized materials.
Case Study: Structural Analysis Using XRD
In one study, XRD was utilized to analyze the crystalline phases formed during the thermal decomposition of Y(TFA)₃. The results indicated a clear transition from amorphous structures to well-defined crystalline phases at specific temperatures, confirming the effectiveness of thermal treatment in achieving desired material properties .
化学反応の分析
Dehydration and Initial Breakdown
The thermal decomposition begins with dehydration (25–200°C), releasing bound water molecules . Above 200°C, organic ligand decomposition dominates:
Key Steps :
-
Decarboxylation : Trifluoroacetate ligands decompose exothermically (~267°C), releasing volatile species like (CF₃CO)₂O, CF₃COF, COF₂, CO₂, and CO .
-
Yttrium Fluoride Formation : At 310°C, rapid carbon removal and YF₃ crystallization occur, accompanied by a 40–50% mass loss .
Conditions :
Intermediate and Final Product Formation
Above 600°C, YF₃ undergoes hydrolysis and oxidation:
Evolved Gases : FTIR and MS analyses confirm CF₃COOH, CHF₃, and HF (from side reactions with H₂O or quartz) .
Water-Mediated Transformations
In humid environments, Y(CF₃COO)₃ reacts with H₂O to form oxyfluorides and oxides:
Reaction :
Y(CF₃COO)3+H2O630–655∘CY2O3+YOF+Y7O6F9+HF↑+CO2↑
Factors Influencing Products :
-
H₂O Partial Pressure : >0.002% H₂O accelerates Y₂O₃ formation .
-
Substrate Interaction : Silica substrates promote SiF₄ formation .
Role of Oxygen and Water Vapor
Mechanistic Insight :
-
Low O₂ (<0.02%) delays oxidation, favoring YOF intermediates .
-
H₂O enhances HF evolution, reducing fluorine content in residues .
Dysprosium Trifluoroacetate vs. Yttrium Analogue
| Parameter | Y(CF₃COO)₃ | Dy(CF₃COO)₃ |
|---|---|---|
| Dehydration Onset | 25°C | 30°C |
| YF₃/DyF₃ Formation | 267°C | 233°C |
| Oxide Formation | 1,200°C | 1,450°C |
| Key Byproduct | (CF₃CO)₂O | CF₃COF |
Proposed Decomposition Pathway
-
Ligand Decomposition :
Y(CF₃COO)3→YF3+(CF3CO)2O+CO+CO2 -
Hydrolysis of (CF₃CO)₂O :
(CF3CO)2O+H2O→2CF3COOH→CHF3+HF+CO2
Side Reactions :
Industrial and Research Implications
特性
分子式 |
C6H3F9O6Y |
|---|---|
分子量 |
430.98 g/mol |
IUPAC名 |
2,2,2-trifluoroacetic acid;yttrium |
InChI |
InChI=1S/3C2HF3O2.Y/c3*3-2(4,5)1(6)7;/h3*(H,6,7); |
InChIキー |
RXUSTVIGZPRAQZ-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Y] |
正規SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Y] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















